Fluorescin

Fluorescence Spectroscopy Assay Development

Fluorescin is the essential non-fluorescent pro-fluorophore for oxidase and peroxidase assays. Using fluorescein directly introduces a constant, high background that invalidates your quantification. Fluorescin's colorless, reduced state remains dark until oxidation, delivering a true 'turn-on' signal and exceptional signal-to-noise ratios—critical for detecting H2O2 at 1.9 ng/mL. Choose Fluorescin when only an oxidation-dependent, zero-background probe can provide accurate, reproducible results in ROS monitoring, enzyme kinetics, and fluorogenic sensor development.

Molecular Formula C20H14O5
Molecular Weight 334.3 g/mol
CAS No. 518-44-5
Cat. No. B1212207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescin
CAS518-44-5
Molecular FormulaC20H14O5
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O
InChIInChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24)
InChIKeyMURGITYSBWUQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescin (CAS 518-44-5): A Non-Fluorescent Precursor for Oxidase and Peroxidase Assays


Fluorescin (CAS 518-44-5), also known as leucofluorescein or dihydrofluorescein, is a xanthene-based chemical probe characterized by its colorless, non-fluorescent reduced state [1]. Structurally, it is the reduced form of the widely used fluorophore fluorescein, differing by having an oxygen atom replaced by a hydroxyl group [2]. This compound is primarily utilized as a sensitive reagent for the detection and quantification of oxidative enzymes, specifically oxidases and peroxidases, and for monitoring reactive oxygen species (ROS) generation . Its fundamental utility in biochemical assays stems from its ability to be oxidized to highly fluorescent fluorescein in the presence of specific analytes or enzymatic activities.

Why Fluorescin Cannot Be Simply Substituted with Fluorescein or Other Analogs


Generic substitution among fluorophores is highly problematic due to fundamental differences in their operational mechanisms. Fluorescin (C20H14O5) is a colorless, non-fluorescent lactoid that functions as a pro-fluorophore, requiring an oxidative event to generate a measurable fluorescent signal [1]. In contrast, its analog fluorescein (CAS 2321-07-5) is intrinsically fluorescent and acts as a direct fluorescent label [2]. This distinction is critical for assay design: using fluorescein directly in an oxidative stress or enzyme activity assay would result in a high, constant background signal, making it impossible to quantify the specific oxidative event of interest. Fluorescin's non-fluorescent nature allows for a true 'turn-on' or 'off-on' signal, which is essential for achieving high signal-to-noise ratios in low-background detection scenarios. Therefore, substituting fluorescin with a constitutively fluorescent analog like fluorescein would not only fail to provide useful data but would fundamentally invalidate the intended assay's design principle [3].

Quantitative Differentiation of Fluorescin for Scientific Procurement


Basal Fluorescence: Fluorescin vs. Fluorescein

The most fundamental differentiation is the intrinsic fluorescence state. Fluorescin (CAS 518-44-5) is characterized as a colorless, non-fluorescent lactoid, whereas its oxidized counterpart, fluorescein (CAS 2321-07-5), is inherently highly fluorescent [1]. This is not a difference in degree, but a binary, functional difference.

Fluorescence Spectroscopy Assay Development

Analytical Performance for H2O2 Detection

Fluorescin enables a sensitive fluorophotometric method for hydrogen peroxide (H2O2) quantification, which is not possible with its fluorescent analog. A validated assay using fluorescin achieved a detection limit of 1.9 ng/mL for H2O2 [1]. This sensitivity is a result of its 'off-on' mechanism, where the non-fluorescent probe is oxidized by H2O2 to form highly fluorescent fluorescein, providing a high signal-to-noise ratio.

Analytical Chemistry ROS Detection Enzyme Assays

Performance of Fluorescin@UiO-67 Composite for Ascorbic Acid Sensing

When encapsulated in a UiO-67 metal-organic framework (MOF) to form a stable Fluorescin@UiO-67 composite, the probe demonstrates high analytical performance for ascorbic acid (AA). The composite sensor achieved a detection limit of 0.20 μM for AA [1]. This performance is enabled by the dynamic quenching of the composite's fluorescence via internal filtering and photoinduced electron transfer (PET) mechanisms.

Biosensing Metal-Organic Frameworks Ratiometric Detection

Long-Term Stability Profile for Laboratory Storage

As a reduced compound, fluorescin is inherently susceptible to oxidation to fluorescein, which is a key stability consideration. Vendor technical data specifies that to prevent degradation, it must be stored at +4°C, protected from light and moisture . Under these conditions, the compound is stable for at least 2 years from the date of receipt [1].

Storage Stability Procurement

Comparative Reactivity in Oxidative Stress Sensing

Within the class of reduced fluorescein probes, modifications to the base fluorescin structure can alter reactivity. Research indicates that dihydrofluorescein alcohols, which are derivatives of fluorescin, exhibit 'surprisingly enhanced reactivity for oxidative stress sensing' compared to the parent compound, dihydrofluorescein (fluorescin) .

Oxidative Stress Fluorogenic Probes Reactivity

High-Impact Application Scenarios for Fluorescin (CAS 518-44-5)


Quantitative Assays for Hydrogen Peroxide and Oxidative Enzymes

Fluorescin is the reagent of choice for developing sensitive, quantitative assays for hydrogen peroxide (H2O2) and enzymes that produce it, such as oxidases and peroxidases . The method leverages the compound's fundamental property as a colorless, non-fluorescent precursor that is specifically oxidized to highly fluorescent fluorescein in the presence of the target analyte [1]. This 'off-on' mechanism provides the low background signal essential for achieving a detection limit of 1.9 ng/mL for H2O2 [2]. This scenario is directly supported by the compound's unique binary fluorescence state compared to fluorescent analogs.

Development of 'Turn-On' Fluorescent Probes for Reactive Oxygen Species (ROS)

Fluorescin serves as a critical building block for the creation of fluorogenic probes designed to detect intracellular reactive oxygen species (ROS) . Its non-fluorescent nature makes it an ideal scaffold for designing probes that are activated by a specific oxidative event, providing a clear 'turn-on' signal that is not possible with constitutively fluorescent dyes like fluorescein. This is a direct application of the key differentiating factor established in the evidence, enabling the study of oxidative stress pathways with high spatiotemporal resolution.

Fabrication of Advanced Ratiometric and Visual Sensing Platforms

Fluorescin can be integrated into advanced materials, such as metal-organic frameworks (MOFs), to create multi-emissive composite sensors. The Fluorescin@UiO-67 composite, for instance, enables visual and ratiometric detection of ascorbic acid (AA) with a detection limit of 0.20 μM [1]. This scenario is supported by evidence showing the compound's utility as a functional component in materials science, enabling the development of low-cost, portable sensing devices for on-site environmental or clinical monitoring.

Investigating Peroxidase-Mediated Biological Mechanisms

The fluorescin-horseradish peroxidase (HRP) reaction is a well-established model system for studying peroxidase activity and related pathogenic mechanisms . Its use as a substrate for these enzymes is a direct consequence of its specific, oxidation-dependent fluorescence generation. This application is grounded in the compound's class-level evidence as a reagent for oxidases and peroxidases, making it a standard tool for researchers investigating enzyme kinetics, bacterial pathogenesis, and the role of oxidative stress in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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